

Advanced Characterization and Quantification of Mixed-Acyl 2-MCPD Esters

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Compound of Interest

Compound Name: *rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol*

Cat. No.: B13434312

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Focus on *rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol* (CAS 1639207-40-1) Executive Summary & Strategic Relevance

In the landscape of food safety and lipid toxicology, chloropropanediol esters (MCPD esters) represent a critical class of process-induced contaminants. While 3-MCPD esters are widely regulated, 2-MCPD esters (2-monochloropropane-1,3-diol esters) are emerging as equally significant targets for toxicological assessment.

rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol (CAS 1639207-40-1) is a specific, mixed-fatty acid diester of 2-MCPD. Its structural complexity—featuring two distinct acyl chains (Linoleic C18:2 and Oleic C18:1) flanking a central chlorinated carbon—makes it a vital reference standard for Direct LC-MS/MS analysis. Unlike indirect methods that destroy the ester linkage to measure "total 2-MCPD," using this specific standard allows researchers to map the exact lipid profile of contamination, providing deeper insights into mitigation strategies during edible oil refining.

Chemical Profile and Structural Logic

This compound is a diester of 2-chloro-1,3-propanediol. The "rac" designation indicates a racemic mixture, which is chemically significant because the central carbon (C2) becomes a chiral center when the acyl groups at positions 1 and 3 are different (Linoleoyl vs. Oleoyl).

Property	Specification
Chemical Name	rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol
CAS Number	1639207-40-1
Molecular Formula	C ₃₉ H ₆₉ ClO ₄
Molecular Weight	~637.42 g/mol
Backbone	2-chloro-1,3-propanediol (2-MCPD)
Acyl Group 1	Linoleoyl (C18:2, cis,cis-9,12-octadecadienoic)
Acyl Group 2	Oleoyl (C18:1, cis-9-octadecenoic)
Solubility	Highly soluble in organic solvents (Chloroform, Methanol, Hexane); Insoluble in water.[1][2]
Stability	Sensitive to hydrolysis (acidic/basic) and oxidation (due to double bonds in acyl chains). Store at -20°C under inert gas.

Toxicological Context and Metabolic Fate

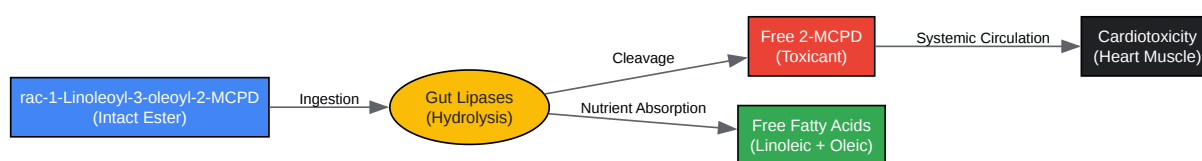
Understanding the toxicity of CAS 1639207-40-1 requires analyzing its metabolic pathway. The ester itself is not the primary toxicant; it acts as a delivery vehicle for free 2-MCPD.

- Ingestion & Hydrolysis: Upon ingestion, lipases in the gastrointestinal tract hydrolyze the ester bonds at positions 1 and 3.
- Release of Toxicant: This releases free fatty acids (Linoleic/Oleic acid) and free 2-MCPD.[3]
[4]

- Target Organs: Unlike 3-MCPD (a known nephrotoxin and potential carcinogen), 2-MCPD has demonstrated specific cardiotoxicity (myocardial lesions) and striated muscle toxicity in rodent studies, though regulatory limits are still evolving compared to 3-MCPD.[4]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the hydrolysis mechanism that activates the toxicity of this compound.



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Caption: Metabolic hydrolysis of CAS 1639207-40-1 releasing free 2-MCPD.[3][4]

Analytical Methodology: Direct LC-MS/MS Protocol

Why Direct Analysis? Standard "Indirect" methods (AOCS Cd 29c-13) transesterify all esters to free MCPD, losing the acyl profile. To detect CAS 1639207-40-1 specifically—and distinguish it from symmetric diesters like 1,3-dioleoyl-2-MCPD—Direct LC-MS/MS is required.

4.1 Reagents and Standards

- Target Analyte: **rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol** (CAS 1639207-40-1).[1]
- Internal Standard (ISTD): **rac-1,2-bis-palmitoyl-3-chloropropanediol-d5** (or similar deuterated analog).
- Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Ammonium Formate.

4.2 Sample Preparation (Solid Phase Extraction)

This step removes non-polar triacylglycerols (TAGs) which suppress ionization.

- Weighing: Accurately weigh 100 mg of oil sample into a vial.
- Spiking: Add 50 μL of ISTD solution (1 $\mu\text{g}/\text{mL}$ in acetone).
- Dilution: Dissolve in 1 mL Hexane/Acetone (95:5 v/v).
- SPE Cartridge: Condition a Silica or Diol SPE cartridge with Hexane.
- Loading: Load sample; wash with 5 mL Hexane/Ethyl Acetate (90:10) to remove matrix TAGs.
- Elution: Elute MCPD esters with 4 mL Hexane/Ethyl Acetate (60:40).
- Reconstitution: Evaporate to dryness under N_2 ; reconstitute in 200 μL Methanol/IPA (50:50).

4.3 LC-MS/MS Instrumentation Settings

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 100% Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Isopropanol/Methanol (50:50) + 5 mM Ammonium Formate.
- Gradient:
 - 0-2 min: 90% A (Equilibration)
 - 2-15 min: Linear gradient to 100% B
 - 15-20 min: Hold 100% B (Elution of diesters)
- Ionization: ESI Positive Mode (Ammonium adducts $[\text{M}+\text{NH}_4]^+$ are dominant).

4.4 MRM Transitions (Quantification)

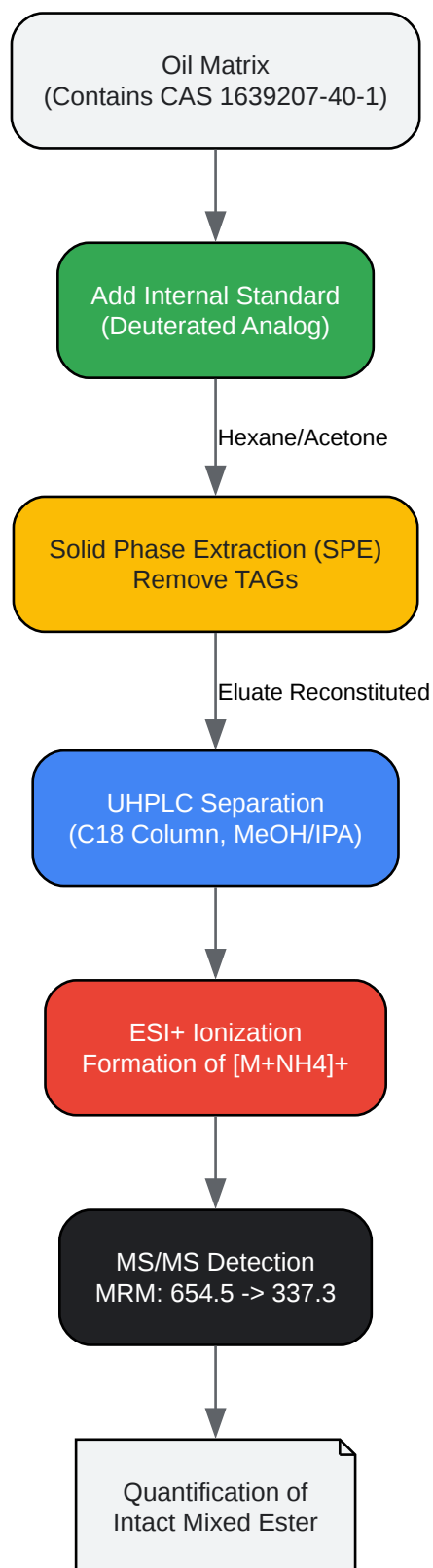
For CAS 1639207-40-1, the ammonium adduct $[\text{M}+\text{NH}_4]^+$ is the precursor. Fragments typically correspond to the loss of an acyl group or the specific acyl cation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Logic
CAS 1639207-40-1	654.5[M+NH ₄] ⁺	337.3[RCO ⁺] ⁺	20	Loss of Oleoyl/Chlorodiol, detection of Linoleoyl cation
		339.3[RCO ⁺] ⁺	20	Detection of Oleoyl cation
	599.5[MH-HCl] ⁺		15	Characteristic loss of HCl (Qualitative)

Note: Precursor m/z is calculated based on MW 637.42 + 18 (NH₄) ≈ 655.4 (approx, exact mass depends on isotope).

Visualization: Direct Analysis Workflow

This workflow ensures the integrity of the ester bond is maintained during analysis.



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Caption: Direct LC-MS/MS workflow for preserving and quantifying intact 2-MCPD diesters.

Synthesis & Quality Assurance

For laboratories requiring in-house standards, synthesis is typically achieved via chemical acylation.

- Precursor: Start with 2-chloro-1,3-propanediol.
- Acylation: React with Linoleoyl chloride and Oleoyl chloride (1:1 molar ratio) in the presence of pyridine.
- Purification: This produces a mixture (Lin-Lin, Ole-Ole, and Lin-Ole). The mixed ester (CAS 1639207-40-1) must be purified via Preparative HPLC to achieve >98% purity.
- Verification: NMR (¹H, ¹³C) is essential to confirm the position of the chlorine at C2 and the distinct acyl groups at C1/C3.

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